molecular formula C11H19BrO2 B13621093 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran

Cat. No.: B13621093
M. Wt: 263.17 g/mol
InChI Key: GNMHPHLLAAXMOD-UHFFFAOYSA-N
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Description

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran (CAS: 1240527-33-6) is a brominated tetrahydropyran (THP) derivative with a unique cyclopentyloxy-methyl substituent. This compound features a bromine atom at the 2-position of a cyclopentyl ring, which is connected via an ether linkage to a methylene group attached to the THP core.

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

4-[(2-bromocyclopentyl)oxymethyl]oxane

InChI

InChI=1S/C11H19BrO2/c12-10-2-1-3-11(10)14-8-9-4-6-13-7-5-9/h9-11H,1-8H2

InChI Key

GNMHPHLLAAXMOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromocyclopentanol with tetrahydropyran-4-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate oxymethyl compound, which is then cyclized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted tetrahydropyrans, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The oxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran, with detailed comparisons provided below:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Features/Applications Reference ID
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran C11H18BrO2 Not reported Cyclopentyloxy-methyl Discontinued; complex cyclic substituent
2-(Bromomethyl)tetrahydro-2H-pyran C6H11BrO 179.06 Bromomethyl Reactive site for nucleophilic substitution
2-(4-Bromophenoxy)tetrahydro-2H-pyran C11H13BrO2 257.127 Aromatic bromophenoxy Pharmaceutical intermediate; stable ether
2-(6-Bromohexyloxy)tetrahydro-2H-pyran C11H21BrO2 265.19 Linear bromoalkyloxy (C6 chain) Used in PET tracer synthesis
2-(4-Bromobenzyloxy)tetrahydro-2H-pyran C12H15BrO2 271.15 Aromatic bromobenzyloxy High density (1.38 g/cm³); low boiling point
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran C13H25BrO2 293.24 Linear bromoalkyloxy (C8 chain) High lipophilicity (XLogP3=4.2)

Structural Differences and Reactivity

  • Cyclic vs. Linear Substituents : The cyclopentyl group in the target compound introduces steric hindrance and conformational rigidity, unlike linear alkyl chains (e.g., 2-(6-bromohexyloxy)-THP) . This may reduce reactivity in SN2 reactions but enhance stability in acidic conditions compared to aliphatic ethers.
  • Aromatic vs. Aliphatic Bromine: Compounds like 2-(4-bromophenoxy)-THP benefit from aromatic bromine’s electronic effects, enabling Suzuki-Miyaura cross-coupling. In contrast, aliphatic bromine in the target compound favors alkylation or elimination reactions.
  • Bromine Position : Bromine on the cyclopentane (target) vs. THP core (e.g., 2-bromomethyl-THP ) alters reaction pathways. The latter is highly reactive in nucleophilic substitutions, while the former may require harsher conditions due to steric shielding.

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopentyl group likely increases lipophilicity compared to 2-(bromomethyl)-THP but less than long-chain analogs like 2-[(8-bromooctyl)oxy]-THP (XLogP3=4.2) .
  • Thermal Stability: Aromatic ethers (e.g., 2-(4-bromophenoxy)-THP) exhibit higher thermal stability due to resonance stabilization, whereas aliphatic ethers like the target compound may degrade at lower temperatures.

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